3'-Deoxy-3'-aminothymidine monophosphate
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Overview
Description
- It belongs to the class of pyrimidones , which contain a pyrimidine ring with a ketone group .
- The compound plays essential roles in nucleic acid metabolism and DNA synthesis.
3’-Deoxy-3’-aminothymidine monophosphate: .
Preparation Methods
Synthetic Routes: The synthesis of 3’-dATP involves enzymatic reactions, typically starting from (a nucleoside) and converting it to the monophosphate form.
Reaction Conditions: Enzymes such as thymidylate kinase catalyze the phosphorylation of thymidine to form 3’-dATP .
Industrial Production: While not commonly produced industrially, researchers often synthesize it for specific applications.
Chemical Reactions Analysis
Reactions: 3’-dATP participates in various biochemical reactions, including phosphorylation and nucleotide incorporation during DNA replication.
Common Reagents and Conditions: Enzymes like thymidylate kinase , ATP, and magnesium ions are involved in its biosynthesis .
Major Products: The primary product is 3’-dATP itself, which serves as a building block for DNA synthesis.
Scientific Research Applications
Chemistry: Researchers study 3’-dATP to understand nucleotide metabolism and enzyme kinetics.
Biology: It plays a crucial role in DNA replication and repair.
Medicine: 3’-dATP is relevant in antiviral drug development (e.g., against HIV) due to its impact on reverse transcription.
Industry: While not directly used in industry, its derivatives find applications in diagnostics and research.
Mechanism of Action
Molecular Targets: 3’-dATP interacts with enzymes involved in DNA synthesis, such as DNA polymerases.
Pathways: It contributes to the overall balance of nucleotide pools within cells.
Comparison with Similar Compounds
Similar Compounds: Other nucleotide analogs, like and , share structural similarities but have distinct functions.
Uniqueness: 3’-dATP’s lack of a hydroxyl group at the 3’ position sets it apart from other nucleotides.
Properties
CAS No. |
42214-32-4 |
---|---|
Molecular Formula |
C10H16N3O7P |
Molecular Weight |
321.22 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18/h3,6-8H,2,4,11H2,1H3,(H,12,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChI Key |
BQZMHQZNZNBJNF-XLPZGREQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N |
Key on ui other cas no. |
42214-32-4 |
Synonyms |
3'-amino-3'-deoxythymidine 5'-monophosphate AMT-MP |
Origin of Product |
United States |
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